molecular formula C31H35N3O7 B12104207 (S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate

(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate

Cat. No.: B12104207
M. Wt: 561.6 g/mol
InChI Key: JUKVUOMIXPGZMS-UHFFFAOYSA-N
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Description

(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate is a complex organic compound with significant applications in medicinal chemistry. This compound is structurally related to irinotecan, a well-known chemotherapeutic agent used in the treatment of various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate involves multiple steps, including cyclization, esterification, and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing high-purity reagents and catalysts to ensure the desired stereochemistry and yield. The process may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By binding to the enzyme-DNA complex, the compound induces DNA damage and cell death, making it effective against rapidly dividing cancer cells .

Properties

IUPAC Name

(10,19-diethyl-19-hydroxy-14,18-dioxo-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 8-(hydroxyamino)-8-oxooctanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O7/c1-3-19-21-15-18(41-28(37)10-8-6-5-7-9-27(36)33-40)11-13-24(21)32-29-22(19)17-34-25(29)16-23-20(30(34)38)12-14-26(35)31(23,39)4-2/h11,13,15-16,39-40H,3-10,12,14,17H2,1-2H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKVUOMIXPGZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)CCC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCCCCCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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